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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental assessment of

chlorpromazine's carcinogenicity, with a focus on studies utilizing the p53 heterozygous mouse

model. Alternative models for carcinogenicity testing are also discussed to provide a broader

context for drug safety evaluation. Detailed experimental protocols, quantitative data, and

pathway diagrams are presented to facilitate a thorough understanding of the findings.

Executive Summary
Studies conducted in the p53 heterozygous mouse model have concluded that chlorpromazine

hydrochloride, at the maximum tolerated doses, is not carcinogenic.[1][2] This genetically

engineered model is susceptible to certain carcinogens, and its response to chlorpromazine

was compared against a known genotoxic carcinogen, p-cresidine, which served as a positive

control and induced tumors as expected. While some in vitro and older studies have suggested

potential genotoxic effects for chlorpromazine, the in vivo evidence from this key study did not

indicate a carcinogenic risk. Alternative models for carcinogenicity testing, such as the rasH2

and Tg.AC mice, offer different genetic backgrounds and sensitivities and are also considered

for regulatory submissions.
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Chlorpromazine Carcinogenicity in p53
Heterozygous Mice: Experimental Data
A pivotal 26-week study assessed the carcinogenic potential of chlorpromazine hydrochloride

in p53 heterozygous and wild-type mice. The results indicated no dose-related increase in

tumor incidence or the types of tumors observed in chlorpromazine-treated mice compared to

control groups.[1][2] In contrast, the positive control, p-cresidine, induced urinary bladder

tumors in p53 heterozygous mice.[1][2]

Table 1: Summary of Tumor Incidence in a 26-Week Chlorpromazine Study

Treatment
Group

Dose
(mg/kg/day)

Mouse Strain
Tumor
Incidence

Primary Tumor
Types

Chlorpromazine

HCl
2.5

p53

Heterozygous

No significant

increase
Not Applicable

Chlorpromazine

HCl
5

p53

Heterozygous

No significant

increase
Not Applicable

Chlorpromazine

HCl
10

p53

Heterozygous

No significant

increase
Not Applicable

Vehicle Control -
p53

Heterozygous
Baseline Not Applicable

p-Cresidine

(Positive Control)
400

p53

Heterozygous

Significant

increase

Urinary Bladder

Tumors

Chlorpromazine

HCl
10 p53 Wild-Type

No significant

increase
Not Applicable

Vehicle Control - p53 Wild-Type Baseline Not Applicable

Data synthesized from the study by C.A.T. Kuijpers et al., 2002.[1][2]
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The p53 heterozygous mouse is one of several transgenic models accepted for carcinogenicity

testing, each with distinct characteristics. The choice of model can influence the outcome and

interpretation of carcinogenicity studies.

Table 2: Comparison of Alternative Carcinogenicity Testing Models

Model
Genetic
Alteration

Typical Study
Duration

Primary
Sensitivity

Regulatory
Acceptance

p53+/-

Heterozygous

Mouse

Single functional

p53 allele
6 months

Genotoxic

carcinogens

FDA, MHLW,

CPMP

rasH2 Mouse
Human c-Ha-ras

proto-oncogene
6 months

Genotoxic and

non-genotoxic

carcinogens

FDA, MHLW,

CPMP

Tg.AC Mouse

v-Ha-ras gene

with activating

mutations

6 months
Dermal and oral

carcinogens

Accepted for

specific

applications

Information compiled from various sources on alternative carcinogenicity testing models.[3][4]

[5][6][7]

Experimental Protocols
Chlorpromazine Carcinogenicity Study in p53
Heterozygous Mice

Test System: Male and female p53 heterozygous and wild-type mice.

Dose Range Finding Study: A preliminary 4-week study in p53 wild-type mice was conducted

to determine the maximum tolerated dose. Doses of 20, 40, 60, and 80 mg/kg were poorly

tolerated due to severe sedative and hypotensive effects, leading to mortality.[1][2]

26-Week Carcinogenicity Study:

Test Article: Chlorpromazine hydrochloride.
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Vehicle: Not specified in the abstract.

Doses: 2.5, 5, and 10 mg/kg/day. The high dose of 10 mg/kg was selected based on the

dose-range finding study.[1][2]

Positive Control: p-Cresidine (400 mg/kg), a known genotoxic carcinogen.[1][2]

Route of Administration: Gavage.

Duration: 26 weeks.

Endpoints: Survival, body weight, clinical observations, and comprehensive

histopathological evaluation for tumors.

Visualizing the Experimental Workflow and Potential
Pathways
Experimental Workflow
The following diagram outlines the key phases of the carcinogenicity assessment of

chlorpromazine in p53 heterozygous mice.
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Phase 1: Dose Range Finding (4 Weeks)

Phase 2: Carcinogenicity Study (26 Weeks)

Administer escalating doses of Chlorpromazine
(20, 40, 60, 80 mg/kg) to p53 wild-type mice

Monitor for toxicity and mortality

Determine Maximum Tolerated Dose (MTD)

Administer selected doses of Chlorpromazine
(2.5, 5, 10 mg/kg) to p53 heterozygous mice

Inform dose selection

Monitor survival, body weight, and clinical signs

Administer vehicle to control group Administer p-Cresidine (400 mg/kg)
to positive control group

Perform comprehensive histopathology

Analyze tumor incidence and type

Click to download full resolution via product page

Caption: Workflow for assessing chlorpromazine carcinogenicity.
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Potential Signaling Pathways
While the primary mechanism of chlorpromazine is dopamine receptor antagonism, it has been

reported to interact with various cellular pathways that could be relevant to carcinogenesis. It is

important to note that the in vivo study in p53 heterozygous mice did not show a carcinogenic

effect. The following diagram illustrates some of the reported molecular interactions of

chlorpromazine.
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α-Adrenergic Receptors
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DNA Synthesis
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Cell Cycle Regulation
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YAP Signaling

Inhibition

Ras Protein

Inhibition

Click to download full resolution via product page

Caption: Reported molecular interactions of chlorpromazine.

Discussion and Conclusion
The available evidence from a well-conducted study in the p53 heterozygous mouse model

does not support the hypothesis that chlorpromazine is a carcinogen at the doses tolerated by

the animals.[1][2] The lack of a dose-responsive increase in tumors, in contrast to the clear

carcinogenic effect of the positive control, provides strong evidence for this conclusion within

the context of this specific model.

It is noteworthy that some in vitro studies have indicated a potential for genotoxicity, and

historical data on its carcinogenicity have been limited or contradictory.[8][9] However, the p53

heterozygous mouse model is specifically designed to be sensitive to genotoxic carcinogens,

and the negative outcome in this model is therefore significant.

For drug development professionals, this case highlights the importance of selecting

appropriate and regulatory-accepted models for carcinogenicity testing. While the p53
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heterozygous mouse is a valuable tool, a comprehensive risk assessment would also consider

data from other sources, including other in vivo models like the rasH2 mouse, and a thorough

evaluation of the compound's genotoxic potential. The anti-tumor effects of chlorpromazine

observed in some cancer models further complicate the overall assessment of its effects on cell

proliferation and survival.[10][11][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the
p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. criver.com [criver.com]

4. academic.oup.com [academic.oup.com]

5. Alternative models for carcinogenicity testing: weight of evidence evaluations across
models - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The in vivo rodent test systems for assessment of carcinogenic potential
[pubmed.ncbi.nlm.nih.gov]

7. academic.oup.com [academic.oup.com]

8. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]

9. fsc.go.jp [fsc.go.jp]

10. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC
[pmc.ncbi.nlm.nih.gov]

11. oncotarget.com [oncotarget.com]

12. researchgate.net [researchgate.net]

13. oncotarget.com [oncotarget.com]

To cite this document: BenchChem. [Assessing Chlorpromazine's Carcinogenic Potential: A
Comparative Analysis in p53 Heterozygous Mice]. BenchChem, [2025]. [Online PDF].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8274723/
https://www.oncotarget.com/article/28010/
https://www.researchgate.net/publication/352754450_Multifaceted_effect_of_chlorpromazine_in_cancer_implications_for_cancer_treatment
https://www.oncotarget.com/article/28010/text/
https://www.benchchem.com/product/b1195485?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12512871/
https://pubmed.ncbi.nlm.nih.gov/12512871/
https://www.researchgate.net/publication/10963567_Toxicity_and_Carcinogenicity_Studies_of_Chlorpromazine_Hydrochloride_and_p_-Cresidine_in_the_p53_Heterozygous_Mouse_Model
https://www.criver.com/eureka/transgenic-mouse-models-as-alternatives
https://academic.oup.com/toxsci/article/64/1/14/1637705
https://pubmed.ncbi.nlm.nih.gov/11695556/
https://pubmed.ncbi.nlm.nih.gov/11695556/
https://pubmed.ncbi.nlm.nih.gov/11846641/
https://pubmed.ncbi.nlm.nih.gov/11846641/
https://academic.oup.com/toxsci/article-pdf/64/1/14/10887626/14.pdf
https://www.inchem.org/documents/jecfa/jecmono/v29je10.htm
https://www.fsc.go.jp/english/evaluationreports/vetmedicine/chlorpromazine_fs545_2014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8274723/
https://www.oncotarget.com/article/28010/
https://www.researchgate.net/publication/352754450_Multifaceted_effect_of_chlorpromazine_in_cancer_implications_for_cancer_treatment
https://www.oncotarget.com/article/28010/text/
https://www.benchchem.com/product/b1195485#assessing-the-carcinogenicity-of-chlorpromazine-in-p53-heterozygous-mice
https://www.benchchem.com/product/b1195485#assessing-the-carcinogenicity-of-chlorpromazine-in-p53-heterozygous-mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b1195485#assessing-the-carcinogenicity-
of-chlorpromazine-in-p53-heterozygous-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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